Selective Anti-Mycobacterial Activity of Benzothiazole Guanidinyl Derivatives Versus Benzothiazole Diamides
Benzothiazole guanidinyl derivatives demonstrate superior anti-mycobacterial selectivity compared to benzothiazole diamide derivatives. Guanidinyl compounds (13a, 13b, 13f) achieved MIC values of 1.6 μg/mL against Mycobacterium tuberculosis, whereas diamide compounds (9a-9h) exhibited preferential cytotoxicity against KB-Mouth cell lines with IC50 values of 10 μg/mL [1]. The study explicitly concludes that compared to benzothiazole diamides, benzothiazole guanidinyl compounds selectively acted as good anti-mycobacterium agents [1].
| Evidence Dimension | Anti-mycobacterial activity (MIC) and cancer cell cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Benzothiazole guanidinyl derivatives (13a, 13b, 13f): MIC = 1.6 μg/mL against M. tuberculosis |
| Comparator Or Baseline | Benzothiazole diamide derivatives (9a-9h): IC50 = 10 μg/mL against KB-Mouth cell lines |
| Quantified Difference | Guanidinyl compounds selectively anti-mycobacterial; diamide compounds preferentially cytotoxic (6.25-fold difference in MIC vs IC50 comparison) |
| Conditions | In vitro anti-mycobacterial susceptibility testing; MTT cytotoxicity assay on KB-Mouth and MCF-7 cell lines |
Why This Matters
This direct head-to-head evidence establishes that the guanidine functional group is essential for achieving anti-mycobacterial selectivity, making (2-benzothiazolyl)-guanidine and its derivatives irreplaceable for tuberculosis drug discovery programs.
- [1] Bhat M, Belagali SL. Guanidinyl and Amide Conjugated Benzothiazoles as Potential Anti-Tubercular Agent and their Cytotoxicity Study. Anti-Infective Agents. 2018;16(2):121-128. doi:10.2174/2211352516666180425151720. View Source
